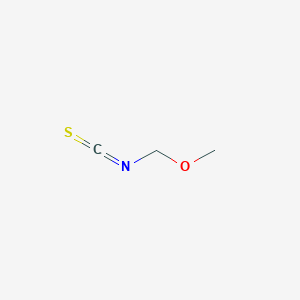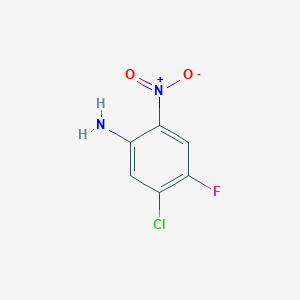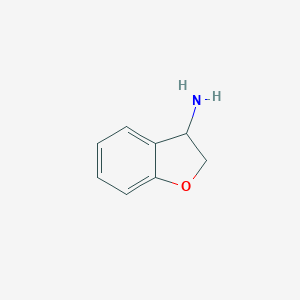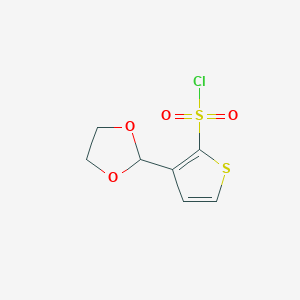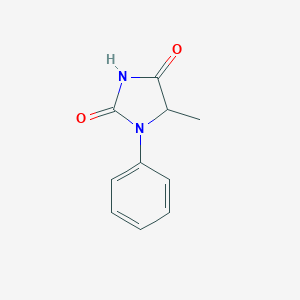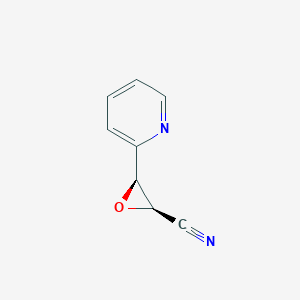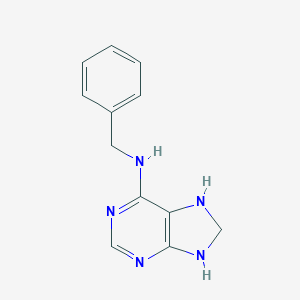
Adenine, 7,8-dihydro-N-benzyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenine, 7,8-dihydro-N-benzyl-, commonly known as benzyladenine (BA), is a synthetic cytokinin that is widely used in plant research. It was first synthesized in 1963 by Miller and Skoog as a plant growth regulator. Since then, it has been extensively studied for its effects on plant growth and development.
Wissenschaftliche Forschungsanwendungen
Benzyladenine is widely used in plant research as a plant growth regulator. It has been shown to promote cell division, increase shoot and root growth, delay senescence, and enhance stress tolerance. It is also used in tissue culture for the regeneration of plants from explants.
Wirkmechanismus
Benzyladenine acts as a cytokinin, which is a class of plant hormones that promote cell division and growth. It binds to cytokinin receptors and activates a signaling pathway that leads to the activation of genes involved in cell division and growth. It also regulates the balance between cytokinins and other plant hormones such as auxins, which are involved in plant growth and development.
Biochemische Und Physiologische Effekte
Benzyladenine has been shown to have a number of biochemical and physiological effects on plants. It promotes cell division, increases shoot and root growth, delays senescence, and enhances stress tolerance. It also regulates the balance between cytokinins and other plant hormones such as auxins, which are involved in plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyladenine is a widely used plant growth regulator in plant research. Its advantages include its ability to promote cell division, increase shoot and root growth, delay senescence, and enhance stress tolerance. Its limitations include its potential toxicity at high concentrations and its effects on the balance between cytokinins and other plant hormones such as auxins.
Zukünftige Richtungen
There are several future directions for research on benzyladenine. One area of research is the development of new synthetic cytokinins that have improved properties over benzyladenine. Another area of research is the identification of the genes involved in the cytokinin signaling pathway and their regulation. This could lead to the development of new plant growth regulators that are more specific and effective. Finally, the application of benzyladenine in agriculture and horticulture could be further explored to improve crop yields and quality.
Synthesemethoden
Benzyladenine can be synthesized by a variety of methods, but the most common method is by the reaction of adenine with benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization.
Eigenschaften
CAS-Nummer |
102366-79-0 |
|---|---|
Produktname |
Adenine, 7,8-dihydro-N-benzyl- |
Molekularformel |
C12H13N5 |
Molekulargewicht |
227.27 g/mol |
IUPAC-Name |
N-benzyl-8,9-dihydro-7H-purin-6-amine |
InChI |
InChI=1S/C12H13N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,8,14H,6-7H2,(H2,13,15,16,17) |
InChI-Schlüssel |
VCFTZBXEGUKNCA-UHFFFAOYSA-N |
SMILES |
C1NC2=C(N1)N=CN=C2NCC3=CC=CC=C3 |
Kanonische SMILES |
C1NC2=C(N1)N=CN=C2NCC3=CC=CC=C3 |
Andere CAS-Nummern |
102366-79-0 |
Synonyme |
N-benzyl-8,9-dihydro-7H-purin-6-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



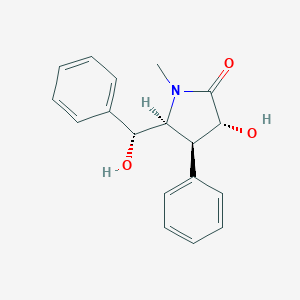
![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)
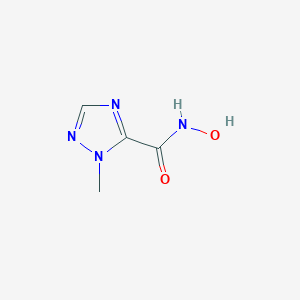
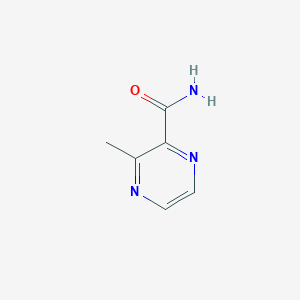
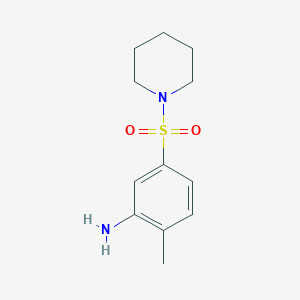
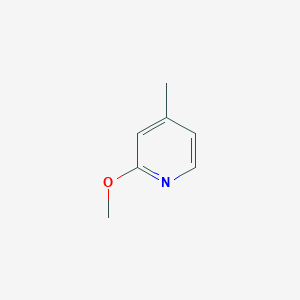
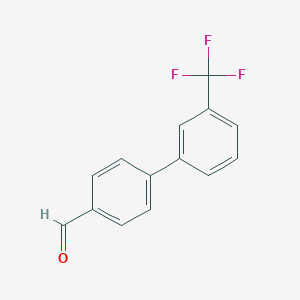
![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)
